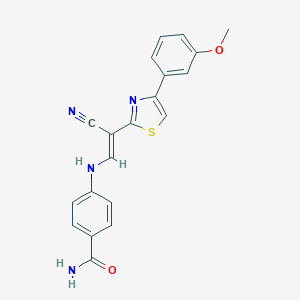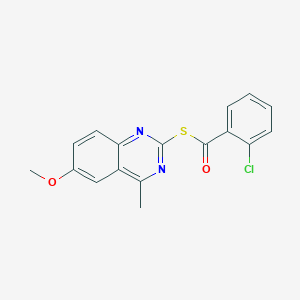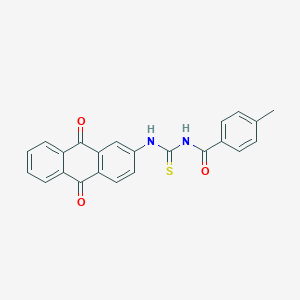
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea is an organic compound that features a complex structure with both anthraquinone and benzamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea typically involves the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The synthesized compound is then characterized using various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反应分析
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzamide and anthraquinone moieties can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized benzamides and anthraquinones.
科学研究应用
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea has several scientific research applications:
Biology: The compound’s derivatives have shown potential antimicrobial and antifungal activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s anthraquinone moiety can intercalate with DNA, disrupting cellular processes and leading to cell death. Additionally, its benzamide moiety can interact with specific proteins, modulating their activity and affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 1-aminoanthracene-9,10-dione carboxamides
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea is unique due to its specific combination of anthraquinone and benzamide moieties, which confer distinct chemical and biological properties. Its ability to act as a bidentate ligand in metal-catalyzed reactions and its potential antimicrobial and anticancer activities set it apart from other similar compounds .
属性
分子式 |
C23H16N2O3S |
|---|---|
分子量 |
400.5g/mol |
IUPAC 名称 |
N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H16N2O3S/c1-13-6-8-14(9-7-13)22(28)25-23(29)24-15-10-11-18-19(12-15)21(27)17-5-3-2-4-16(17)20(18)26/h2-12H,1H3,(H2,24,25,28,29) |
InChI 键 |
QHEBMGCYELDCLB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B409883.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B409884.png)
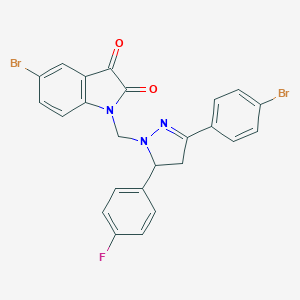
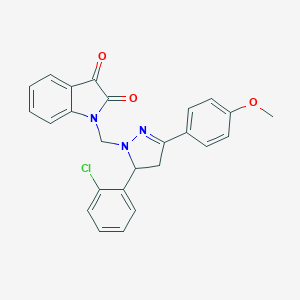
![1-{[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione](/img/structure/B409887.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,2-dihydro-3-acenaphthylenesulfonamide](/img/structure/B409888.png)
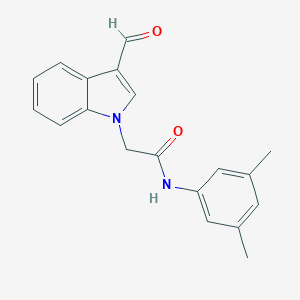

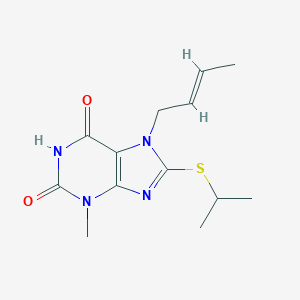
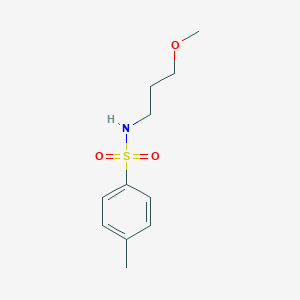

![(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B409904.png)
